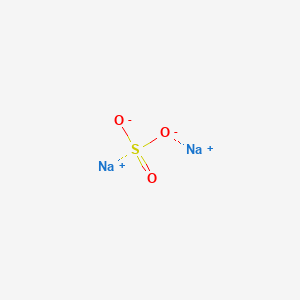
Sodium Sulfite
Cat. No. B128036
Key on ui cas rn:
7757-83-7
M. Wt: 126.05 g/mol
InChI Key: GEHJYWRUCIMESM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US08366793B2
Procedure details


In a brief overview, sodium sulfite may be manufactured commercially by preparing a sodium sulfite liquor by the reaction of sodium carbonate with sulfur dioxide in a reactor. The reaction produces sodium sulfite with carbon dioxide (CO2) as a by-product. The reactor liquor is then fed to a crystallization system, which includes a crystallizer and a crystallizer heater in a heater circulation loop connected to the crystallizer. The liquor is moved by the help of a circulating pump in the heater circulation.




Name

Name
Identifiers


|
REACTION_CXSMILES
|
[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+].[C:7](=O)([O-:9])[O-:8].[Na+].[Na+].S(=O)=O>>[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+:5].[C:7](=[O:9])=[O:8] |f:0.1.2,3.4.5,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
